1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-27-15-11-14(12-16(13-15)28-2)22-19(26)21-8-7-20-17-5-6-18(24-23-17)25-9-3-4-10-25/h3-6,9-13H,7-8H2,1-2H3,(H,20,23)(H2,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYJQBJVWUDVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a unique structural configuration that includes:
- A pyrrol ring
- A pyridazinyl group
- A dimethoxyphenyl moiety
This structure is believed to contribute to its biological activity through various interactions with molecular targets.
The mechanism of action for this compound involves:
- Interaction with Enzymes and Receptors: The compound may inhibit or activate specific enzymes or receptors, impacting various signaling pathways.
- Signal Transduction: It is involved in modulating signal transduction cascades, which can influence cellular responses and metabolic processes.
Antihypertensive Activity
Research indicates that compounds similar to this compound exhibit significant antihypertensive effects. In studies involving spontaneously hypertensive rats, these compounds demonstrated moderate to strong blood pressure-lowering effects with a slow onset .
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. For instance:
- Cell Apoptosis: Certain derivatives have shown significant cell apoptosis and growth inhibition against various cancer cell lines (e.g., A549, HCT116), with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 36.12 |
| Compound B | HCT116 | 0.39 |
| Compound C | MCF7 | 0.46 |
Anti-inflammatory Activity
Molecular docking studies have suggested that the compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro tests indicated that some analogs exhibited better anti-inflammatory activity than standard drugs like diclofenac .
Study on Sphingomyelinase Inhibition
A related study explored the efficacy of a similar compound as an inhibitor of neutral sphingomyelinase 2 (nSMase2). The results indicated substantial oral bioavailability and brain penetration, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted on related compounds to identify key structural features that enhance biological activity. These studies revealed that modifications in the pyrrole and pyridazine moieties significantly impact potency against various targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Structure: Shares the 3,5-dimethoxyphenylurea backbone but replaces the pyridazine-pyrrole-ethylamino group with a pyrazole ring. Synthesis: Prepared via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid under reflux . Functional Implications: Pyrazole rings are known for hydrogen-bonding capabilities, but the absence of a flexible ethylamino linker may reduce conformational adaptability compared to the target compound.
The pyrrole substitution in the target compound could introduce additional hydrophobic contacts.
Comparative Analysis of Structural Features
Implications of Structural Differences
- Bioactivity : The pyridazine-pyrrole system in the target compound may improve binding affinity to kinases or receptors requiring planar, electron-deficient motifs. In contrast, MK13’s pyrazole could favor targets reliant on hydrogen-bond networks.
- Synthetic Complexity : The target compound’s synthesis likely demands more steps (e.g., introducing pyrrole via palladium-catalyzed coupling), whereas MK13 is synthesized in a single step, favoring scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
